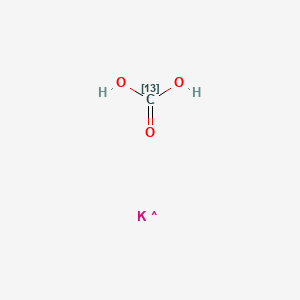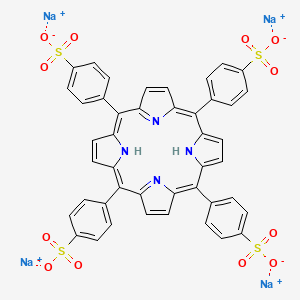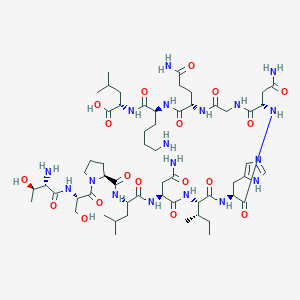
PotassiumBicarbonate-13C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium bicarbonate-13C, also known as potassium hydrogen carbonate-13C, is a stable isotope-labeled compound with the chemical formula KH13CO3. It is a white, crystalline solid that is slightly alkaline and odorless. The compound is used in various scientific research applications due to its isotopic labeling, which allows for detailed studies in fields such as chemistry, biology, and medicine .
准备方法
Synthetic Routes and Reaction Conditions
Potassium bicarbonate-13C is typically synthesized by treating an aqueous solution of potassium carbonate with carbon dioxide. The reaction can be represented as follows:
K2CO3+CO2+H2O→2KH13CO3
This method ensures the incorporation of the 13C isotope into the bicarbonate molecule .
Industrial Production Methods
Industrial production of potassium bicarbonate-13C involves the use of high-purity potassium carbonate and carbon dioxide enriched with the 13C isotope. The reaction is carried out under controlled conditions to ensure the desired isotopic purity and yield .
化学反应分析
Types of Reactions
Potassium bicarbonate-13C undergoes several types of chemical reactions, including:
Decomposition: Upon heating, potassium bicarbonate-13C decomposes to form potassium carbonate, carbon dioxide, and water.
2KH13CO3→K2CO3+CO2+H2O
Neutralization: It reacts with acids to form potassium salts, carbon dioxide, and water.
KH13CO3+HCl→KCl+CO2+H2O
Common Reagents and Conditions
Common reagents used in reactions with potassium bicarbonate-13C include acids such as hydrochloric acid and sulfuric acid. The reactions are typically carried out at room temperature and under atmospheric pressure .
Major Products Formed
The major products formed from reactions involving potassium bicarbonate-13C include potassium salts (e.g., potassium chloride), carbon dioxide, and water .
科学研究应用
Potassium bicarbonate-13C is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
作用机制
The mechanism of action of potassium bicarbonate-13C is primarily related to its ability to neutralize acids and increase pH levels. In biological systems, it acts as a buffering agent, helping to maintain pH balance. The isotopic labeling allows researchers to trace the compound’s metabolic pathways and interactions within the body .
相似化合物的比较
Similar Compounds
Potassium bicarbonate: The non-labeled version of potassium bicarbonate-13C, used in similar applications but without the isotopic tracing capabilities.
Sodium bicarbonate-13C: Another isotopically labeled bicarbonate compound, used for similar research purposes but with sodium instead of potassium.
Barium carbonate-13C: A stable isotope-labeled carbonate compound used in studies on drug metabolism and other applications.
Uniqueness
Potassium bicarbonate-13C is unique due to its isotopic labeling, which allows for detailed tracing and analysis in various scientific fields. This makes it particularly valuable for research applications where understanding carbon pathways and interactions is crucial .
属性
分子式 |
CH2KO3 |
|---|---|
分子量 |
102.116 g/mol |
InChI |
InChI=1S/CH2O3.K/c2-1(3)4;/h(H2,2,3,4);/i1+1; |
InChI 键 |
QNEFNFIKZWUAEQ-YTBWXGASSA-N |
手性 SMILES |
[13C](=O)(O)O.[K] |
规范 SMILES |
C(=O)(O)O.[K] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-2,2-difluoro-N-[3-methoxy-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B12391684.png)


![N-[1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12391717.png)

![N-(2-ethyl-4,5,6,7-tetrahydroindazol-3-yl)-4-[3-fluoro-4-(4-methylimidazol-1-yl)phenyl]-1,3-thiazol-2-amine](/img/structure/B12391723.png)








